Luteolin 5-glucuronide Luteolin 5-glucuronide Luteolin-5-glucuronide is a natural product found in Torilis arvensis with data available.
Brand Name: Vulcanchem
CAS No.: 367522-85-8
VCID: VC0191774
InChI: InChI=1S/C21H18O12/c22-8-4-13-15(11(25)6-12(31-13)7-1-2-9(23)10(24)3-7)14(5-8)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1
SMILES: C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Molecular Formula: C21H18O13
Molecular Weight: 478.36

Luteolin 5-glucuronide

CAS No.: 367522-85-8

Cat. No.: VC0191774

Molecular Formula: C21H18O13

Molecular Weight: 478.36

* For research use only. Not for human or veterinary use.

Luteolin 5-glucuronide - 367522-85-8

CAS No. 367522-85-8
Molecular Formula C21H18O13
Molecular Weight 478.36
IUPAC Name (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H18O12/c22-8-4-13-15(11(25)6-12(31-13)7-1-2-9(23)10(24)3-7)14(5-8)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21?/m0/s1
SMILES C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Chemical Structure and Properties

Luteolin 5-glucuronide (CAS No.: 367522-85-8) is a metabolite of luteolin formed through glucuronidation, where glucuronic acid is attached specifically to the 5-position of the luteolin molecule. This modification significantly affects the compound's solubility and bioavailability. The compound is characterized by the IUPAC name (2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of Luteolin 5-glucuronide are summarized in Table 1:

PropertyValue
CAS Number367522-85-8
Molecular FormulaC21H18O13
Molecular Weight478.36 g/mol
IUPAC Name(2S,3S,4S,5R)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-4-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Structurally, luteolin 5-glucuronide is classified as a luteolin glucosiduronic acid, consisting of the parent luteolin molecule with a β-D-glucosiduronic acid residue specifically attached at the 5-position . The glucuronic acid moiety significantly increases the water solubility of the compound compared to the parent luteolin.

Metabolic Pathways and Formation

Metabolic Interplay

The metabolism of luteolin involves a complex interplay between glucuronidation (mediated by UGTs) and methylation (mediated by catechol-O-methyltransferases, COMTs) . This metabolic network generates various metabolites, including:

  • Monoglucuronides (including luteolin 5-glucuronide)

  • Diglucuronides

  • Methylated metabolites

  • Methylated glucuronides

A comprehensive study by Tang et al. identified nine distinct luteolin metabolites in rat plasma and bile samples, demonstrating the complexity of luteolin's metabolic disposition . Figure 1 illustrates the proposed metabolic pathways of luteolin:

Metabolic PathwayEnzymes InvolvedMajor Metabolites
GlucuronidationUGT1A1, UGT1A6, UGT1A9Luteolin-7-glucuronide, Luteolin-3'-glucuronide, Luteolin-4'-glucuronide, Luteolin-5-glucuronide (minor)
MethylationCOMTsChrysoeriol, Diosmetin
Sequential metabolismUGTs followed by COMTsMethylated glucuronides (e.g., Chrysoeriol-7-glucuronide)
Alternative pathwayCOMTs followed by UGTsGlucuronidated methyl derivatives

Pharmacological Activities

Metabolic Health Effects

Luteolin 5-glucuronide demonstrates promising effects on metabolic health, primarily through the activation of AMP-activated protein kinase (AMPK) pathways. This activation enhances energy expenditure and improves insulin sensitivity, making it potentially beneficial for metabolic disorders. Studies have shown that luteolin and its metabolites can reduce obesity and insulin resistance through these mechanisms .

The activation of AMPK by luteolin metabolites leads to several beneficial metabolic effects:

  • Increased thermogenic program in brown adipose tissues

  • Promotion of white-to-brown fat transition in subcutaneous adipose tissues

  • Enhanced energy expenditure

  • Improved insulin sensitivity and glucose tolerance

Pharmacokinetics and Bioavailability

Absorption and Distribution

Flavonoids, including luteolin and its glucuronides, generally exhibit poor oral bioavailability due to extensive first-pass metabolism in the gut and liver. The addition of a glucuronic acid moiety, as in luteolin 5-glucuronide, increases water solubility, which facilitates excretion but may reduce systemic availability.

In a rodent study, luteolin-3'-glucuronide demonstrated the highest systemic exposure among all luteolin metabolites . The pharmacokinetic profile of luteolin 5-glucuronide specifically remains less characterized, though it was identified as a novel metabolite in mouse intestinal perfusate, suggesting its formation during intestinal first-pass metabolism .

Metabolic Stability

The formation of luteolin 5-glucuronide appears to be time-dependent, similar to other glucuronide metabolites . A study by Wu et al. demonstrated that the production of diglucuronides follows a sequential time-dependent process along with the decrease of monoglucuronides, suggesting that monoglucuronides (potentially including luteolin 5-glucuronide) can serve as intermediates for further metabolism .

Analytical Methods for Detection

Sample Preparation and Analysis

The detection of luteolin 5-glucuronide in biological samples typically involves:

  • Sample preparation (extraction, protein precipitation)

  • Chromatographic separation

  • Mass spectrometric detection

  • Identification based on retention time and fragmentation pattern

In experimental settings, probenecid (a non-specific UGT inhibitor) has been used to modulate glucuronidation patterns, potentially enhancing the formation of luteolin 5-glucuronide while inhibiting other glucuronidation pathways .

Current Research Developments

Research Challenges

Despite promising preliminary findings, research on luteolin 5-glucuronide faces several challenges:

  • Limited availability of pure reference standards

  • Difficulty in distinguishing between isomeric glucuronides in complex biological matrices

  • Lack of specific pharmacological studies focusing exclusively on luteolin 5-glucuronide

Biological Interactions

Protein Binding

Recent studies have investigated the interactions of flavonoid conjugates, including glucuronides, with human serum albumin (HSA) . While specific data for luteolin 5-glucuronide is limited, related research suggests that glucuronidation affects protein binding properties, potentially influencing the compound's distribution and activity profile.

Enzyme Interactions

Luteolin glucuronides may interact with various enzymes, including:

  • Matrix metalloproteinases (MMPs)

  • Glycosidases (α-glucosidase, α-amylase)

  • Cytochrome P450 enzymes (potential modulatory effects)

  • Organic anion transporting polypeptides (OATPs)

These interactions suggest that luteolin 5-glucuronide may exert biological effects through multiple mechanisms beyond AMPK activation.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator